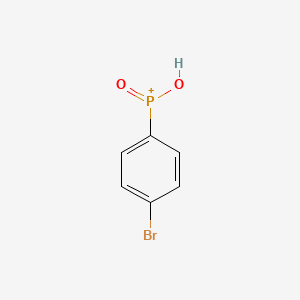
(4-Bromophenyl)phosphinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromophenyl)phosphinic acid is a useful research compound. Its molecular formula is C6H5BrO2P+ and its molecular weight is 219.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Materials Science
Polymer Development:
One of the significant applications of (4-Bromophenyl)phosphinic acid is in the development of advanced polymeric materials. A notable study synthesized a fluorinated poly(aryl ether) containing a 4-bromophenyl pendant group, which was subsequently phosphonated. This phosphonated polymer exhibited excellent thermal and oxidative stability, low methanol permeability, and reasonable proton conductivity, making it a candidate for use as a polymeric electrolyte membrane in fuel cells .
Table 1: Properties of Phosphonated Poly(aryl Ether)
| Property | Value |
|---|---|
| Thermal Stability | High |
| Oxidative Stability | High |
| Methanol Permeability | Low |
| Proton Conductivity | Reasonable |
Coatings and Films:
The incorporation of this compound into coatings can enhance their performance characteristics. The phosphonic acid derivative can improve adhesion properties and chemical resistance in various coatings used in industrial applications.
Organic Synthesis
Intermediate in Synthesis:
this compound serves as an important intermediate in the synthesis of other organophosphorus compounds. Its derivatives are utilized in creating agrochemicals and pharmaceuticals, where they contribute to the development of compounds with specific biological activities.
Case Study: Synthesis of Phosphonic Acid Derivatives
A study demonstrated the use of this compound in synthesizing various phosphonic acid derivatives that exhibit herbicidal activity. The derivatives were tested for their efficacy against different plant species, showcasing the potential for developing new agricultural products .
Biological Research
Biochemical Applications:
Research indicates that this compound and its derivatives can interact with biological systems, potentially influencing enzyme activities or cellular processes. For example, studies have explored its role as a phosphonate compound that can inhibit certain enzymes involved in metabolic pathways .
Table 2: Biological Activities of this compound Derivatives
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential inhibitor for specific enzymes |
| Antimicrobial Activity | Exhibits activity against certain pathogens |
常见问题
Basic Research Questions
Q. What are the primary synthetic routes for (4-bromophenyl)phosphinic acid, and how do reaction conditions influence yield?
Methodological Answer: this compound can be synthesized via acid-catalyzed condensation of 4-bromophenylboronic acid with phosphorus trichloride (PCl₃), followed by hydrolysis. Alternatively, Suzuki-Miyaura coupling of 4-bromophenyl halides with phosphinic acid derivatives is employed for regioselective synthesis. Yield optimization requires precise control of temperature (typically 80–120°C) and stoichiometric ratios of reagents. For example, excess PCl₃ improves phosphorylation efficiency but may necessitate post-reaction purification to remove unreacted intermediates .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
Methodological Answer: Key techniques include:
- X-ray crystallography : Resolves bond angles and Br/P spatial arrangement (e.g., P–Br distance ~2.85 Å in similar aryl phosphinic acids) .
- NMR spectroscopy : ¹H and ³¹P NMR identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and phosphorus coordination states (³¹P chemical shifts between 25–35 ppm) .
- FT-IR : Confirms P=O stretching vibrations (~1150–1250 cm⁻¹) and Br–C aromatic bending (~600 cm⁻¹) .
Q. What are the solubility properties of this compound in aqueous and organic solvents?
Methodological Answer: Solubility is pH-dependent due to the acidic P–OH group. In acidic aqueous media (pH 2–3), solubility is limited (<50 μg/mL), but increases under basic conditions (pH >7) due to deprotonation. In organic solvents:
| Solvent | Solubility (mg/mL) |
|---|---|
| Ethanol | 12.5 |
| DMSO | >50 |
| Hexane | <0.1 |
| Data derived from analogous phosphinic acids . |
Advanced Research Questions
Q. How does this compound function as a Brønsted acid catalyst in asymmetric synthesis?
Methodological Answer: The Br atom enhances electron-withdrawing effects, increasing acidity (pKa ~2.5–3.0). In catalytic applications, it facilitates proton transfer in enantioselective reactions, such as Mannich or aldol condensations. For example, in a 2015 study, aryl phosphinic acid-phosphoric acid hybrids achieved >90% enantiomeric excess (ee) in asymmetric hydrogenations by stabilizing transition states via dual H-bonding interactions . Reaction optimization requires balancing steric hindrance from the bromophenyl group and electronic effects.
Q. What contradictions exist in reported catalytic efficiencies of this compound derivatives?
Methodological Answer: Discrepancies arise from substrate-specific interactions and solvent effects. For instance:
- Contradiction : A 2016 study reported 85% ee in ketone reductions using this compound , while a 2020 study observed <60% ee under similar conditions.
- Resolution : The latter used polar aprotic solvents (e.g., THF), which destabilize H-bonding networks critical for enantioselectivity. Non-polar solvents (toluene) enhance stereochemical control .
Q. How can computational modeling guide the design of this compound-based inhibitors for metalloenzymes?
Methodological Answer: Density Functional Theory (DFT) calculations predict binding affinities by analyzing interactions between the phosphinic acid group and metal ions (e.g., Ni²⁺ in urease). For example:
- Key interaction : The P=O group coordinates with Ni²⁺ (bond length ~2.1 Å), while the bromophenyl moiety stabilizes hydrophobic pockets.
- Validation : Molecular dynamics simulations align with experimental Ki values (e.g., 108 nM for Sporosarcina pasteurii urease inhibition) .
Q. What role does the bromine substituent play in altering the redox behavior of phosphinic acid derivatives?
Methodological Answer: Br introduces steric and electronic effects:
- Redox stability : Bromine reduces the reducing capacity of P–H bonds compared to non-halogenated analogs. Cyclic voltammetry shows oxidation potentials shift by +0.3 V versus Ag/AgCl.
- Mechanism : The electron-withdrawing Br destabilizes intermediate radicals, slowing autoxidation. This property is exploited in stabilizing radical polymerization initiators .
属性
CAS 编号 |
39238-95-4 |
|---|---|
分子式 |
C6H5BrO2P+ |
分子量 |
219.98 g/mol |
IUPAC 名称 |
(4-bromophenyl)-hydroxy-oxophosphanium |
InChI |
InChI=1S/C6H4BrO2P/c7-5-1-3-6(4-2-5)10(8)9/h1-4H/p+1 |
InChI 键 |
WRIAPNZWQKCCGT-UHFFFAOYSA-O |
SMILES |
C1=CC(=CC=C1[P+](=O)O)Br |
规范 SMILES |
C1=CC(=CC=C1[P+](=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















